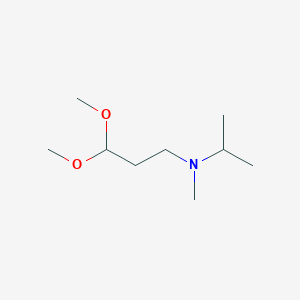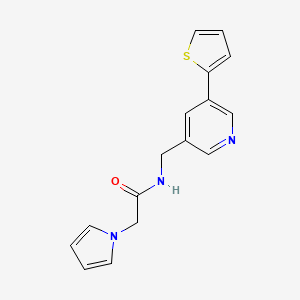
3,3-Dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine, also known as 3,3-DMA, is a chemical compound that belongs to the phenethylamine class. It is a synthetic compound that is structurally similar to amphetamines and has been studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine is not fully understood, but it is believed to act as a monoamine releaser, similar to amphetamines. It is thought to increase the release of dopamine, serotonin, and norepinephrine in the brain, leading to increased neuronal activity and neurotransmitter signaling.
Biochemical and Physiological Effects:
Studies have shown that 3,3-Dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine has similar effects to amphetamines, including increased locomotor activity, hyperthermia, and increased heart rate. It has also been shown to increase levels of dopamine, serotonin, and norepinephrine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,3-Dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine in laboratory experiments is its ability to selectively release monoamine neurotransmitters, allowing for more specific studies of their effects on the central nervous system. However, its similarity to amphetamines may also pose limitations, as it may have similar side effects and potential for abuse.
Direcciones Futuras
Future research on 3,3-Dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine could focus on its potential as a therapeutic agent for various neurological and psychiatric disorders, as well as its potential use as a tool for studying the role of monoamine neurotransmitters in the brain. Additionally, further studies on its mechanism of action and potential side effects could provide valuable insights for its safe and effective use in scientific research.
Métodos De Síntesis
The synthesis of 3,3-Dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine involves the reaction of 3,4-methylenedioxyphenylacetone with methylamine and isopropylamine. The resulting product is then purified through recrystallization to obtain pure 3,3-Dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine.
Aplicaciones Científicas De Investigación
3,3-Dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine has been studied for its potential use as a research tool in various fields such as pharmacology, neuroscience, and medicinal chemistry. It has been used to study the effects of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine on the central nervous system.
Propiedades
IUPAC Name |
3,3-dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-8(2)10(3)7-6-9(11-4)12-5/h8-9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUNAGBCRJZQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine | |
CAS RN |
2283770-48-7 |
Source


|
| Record name | (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2912149.png)

![N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2912153.png)





![N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2912162.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2912164.png)

![Methyl 3-[(4-methylphenyl){2-[(2-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2912167.png)
![5-chloro-2-(methylthio)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B2912168.png)
